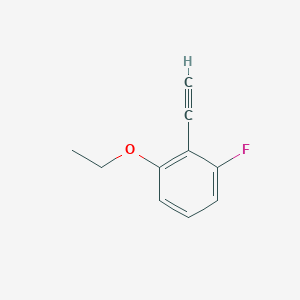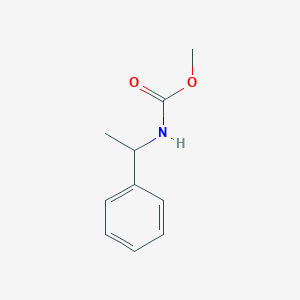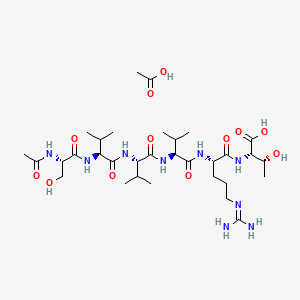
Acetyl hexapeptide 38 Acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetyl hexapeptide 38 Acetate, also known by the trade name Adifyline®, is a synthetic peptide with the sequence Ac-Ser-Val-Val-Val-Arg-Thr-NH2 . This compound is primarily used in cosmetic formulations for its ability to increase the volume of fatty tissue beneath the skin, making it a popular ingredient in products aimed at enhancing body curves and reducing wrinkles .
準備方法
Synthetic Routes and Reaction Conditions
Acetyl hexapeptide 38 Acetate is synthesized using solid-phase peptide synthesis (SPPS), a method commonly employed for the production of peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The peptide is then cleaved from the resin and deprotected to yield the final product .
Industrial Production Methods
In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The process involves automated peptide synthesizers, which allow for the efficient and high-throughput production of peptides. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity .
化学反応の分析
Types of Reactions
Acetyl hexapeptide 38 Acetate primarily undergoes peptide bond formation and cleavage reactions during its synthesis. It does not typically undergo oxidation, reduction, or substitution reactions under normal conditions.
Common Reagents and Conditions
Peptide Bond Formation: Reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are commonly used.
Cleavage from Resin: Trifluoroacetic acid (TFA) is used to cleave the peptide from the resin and remove protecting groups.
Major Products Formed
The major product formed is the desired peptide, this compound. By-products may include truncated peptides and peptides with incomplete deprotection, which are removed during purification .
科学的研究の応用
Acetyl hexapeptide 38 Acetate has a wide range of applications in scientific research:
Chemistry: Used as a model compound in peptide synthesis studies.
Biology: Investigated for its role in adipocyte differentiation and lipid accumulation.
Medicine: Explored for its potential in anti-aging and body contouring treatments.
Industry: Incorporated into cosmetic formulations for skin and body care products
作用機序
Acetyl hexapeptide 38 Acetate increases the expression of PGC-1α (Peroxisome proliferator-activated receptor gamma coactivator 1α) by 61.1%, which plays a crucial role in cellular energy metabolism. This upregulation enhances the capability of lipid storage by mature adipocytes in white adipose tissue, leading to increased fatty tissue volume in targeted areas .
類似化合物との比較
Similar Compounds
Acetyl hexapeptide-8: Known for its anti-wrinkle properties by inhibiting muscle contractions.
Palmitoyl pentapeptide-4: Promotes collagen production and skin repair.
Copper tripeptide: Known for its wound healing and anti-inflammatory properties.
Uniqueness
Acetyl hexapeptide 38 Acetate is unique in its ability to specifically target adipocytes and increase fatty tissue volume, making it particularly effective in body contouring and anti-aging applications .
特性
分子式 |
C32H59N9O12 |
|---|---|
分子量 |
761.9 g/mol |
IUPAC名 |
(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoic acid;acetic acid |
InChI |
InChI=1S/C30H55N9O10.C2H4O2/c1-13(2)20(26(45)35-18(10-9-11-33-30(31)32)24(43)39-23(16(7)41)29(48)49)37-28(47)22(15(5)6)38-27(46)21(14(3)4)36-25(44)19(12-40)34-17(8)42;1-2(3)4/h13-16,18-23,40-41H,9-12H2,1-8H3,(H,34,42)(H,35,45)(H,36,44)(H,37,47)(H,38,46)(H,39,43)(H,48,49)(H4,31,32,33);1H3,(H,3,4)/t16-,18+,19+,20+,21+,22+,23+;/m1./s1 |
InChIキー |
BNIGJPXTYOMANJ-VPIDPRQISA-N |
異性体SMILES |
C[C@H]([C@@H](C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CO)NC(=O)C)O.CC(=O)O |
正規SMILES |
CC(C)C(C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CO)NC(=O)C.CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


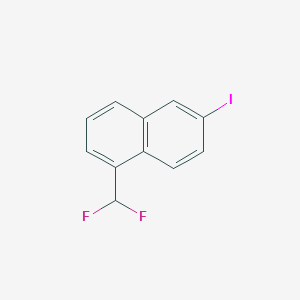
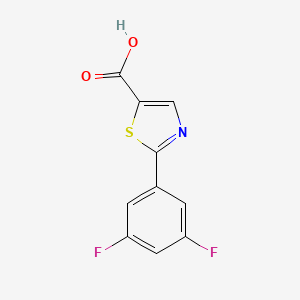
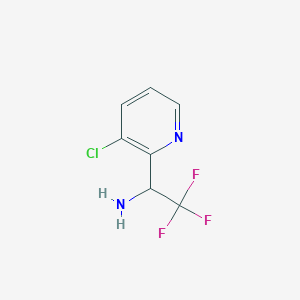

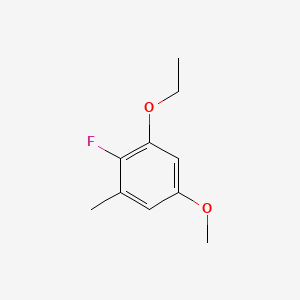

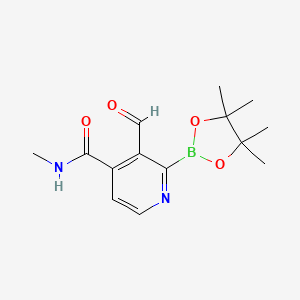
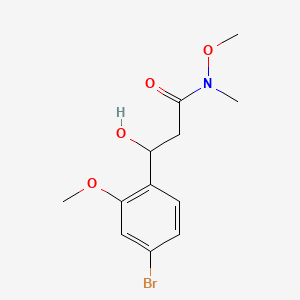
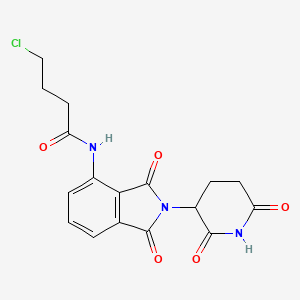
![Methyl 2-[[4-amino-2-(2-methylphenyl)benzoyl]amino]-4-methylpentanoate;hydrochloride](/img/structure/B14769550.png)
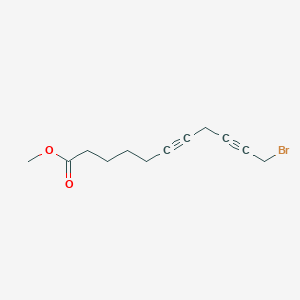
![(2,3-Dihydropyrazolo[5,1-b]oxazol-7-yl)methanamine](/img/structure/B14769555.png)
